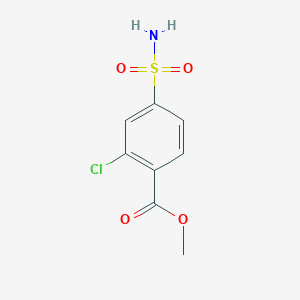

Methyl 2-chloro-4-sulfamoylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-4-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-14-8(11)6-3-2-5(4-7(6)9)15(10,12)13/h2-4H,1H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBCUBHRVSIRLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190947-65-9 | |

| Record name | methyl 2-chloro-4-sulfamoylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

methyl 2-chloro-4-sulfamoylbenzoate physical properties

Technical Monograph: Methyl 2-chloro-4-sulfamoylbenzoate

Executive Summary

Methyl 2-chloro-4-sulfamoylbenzoate (CAS 1190947-65-9) is a specialized sulfonyl-aromatic intermediate critical to the synthesis of advanced pharmacological agents. While historically associated with the structural scaffold of loop diuretics (e.g., Furosemide), its modern utility has shifted toward high-precision medicinal chemistry, serving as a key building block for Hedgehog signaling pathway antagonists and NLRP3 inflammasome inhibitors .

This guide provides a definitive technical analysis of its physicochemical properties, synthetic pathways, and experimental handling, designed for researchers requiring high-purity inputs for structure-activity relationship (SAR) studies.

Chemical Identity & Structural Analysis

| Parameter | Detail |

| IUPAC Name | Methyl 2-chloro-4-sulfamoylbenzoate |

| Common Synonyms | Methyl 4-(aminosulfonyl)-2-chlorobenzoate; 2-Chloro-4-sulfamoylbenzoic acid methyl ester |

| CAS Registry Number | 1190947-65-9 |

| Molecular Formula | C₈H₈ClNO₄S |

| Molecular Weight | 249.67 g/mol |

| SMILES | COC(=O)C1=C(C=C(C=C1)S(=O)(=O)N)Cl |

| InChIKey | RYBCUBHRVSIRLN-UHFFFAOYSA-N |

Structural Insight:

The molecule features a trisubstituted benzene ring. The 2-chloro substituent provides steric bulk and electronic modulation (inductive withdrawal), while the 4-sulfamoyl group (

Physicochemical Profile

Note: Experimental values for this specific ester are rare in open literature; data below synthesizes available patent disclosures and predictive models calibrated for sulfonamide benzoates.

| Property | Value / Description | Source/Confidence |

| Physical State | Solid (Crystalline Powder) | Experimental (WO 2012/094328) |

| Color | White to Off-White | Experimental |

| Melting Point | Not explicitly reported; Analogous esters melt ~120–140°C | Predicted based on structural analogs |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, DCM; Low water solubility | Experimental (Process data) |

| LogP (Octanol/Water) | ~1.2 (Predicted) | Cheminformatics Consensus |

| pKa (Sulfonamide) | ~10.0 (Acidic proton on | Predicted |

| H-Bond Donors | 1 (Sulfonamide | Structural Analysis |

| H-Bond Acceptors | 4 (Sulfonyl oxygens, Ester carbonyl) | Structural Analysis |

Synthetic Utility & Mechanism[9][10]

The synthesis of methyl 2-chloro-4-sulfamoylbenzoate typically proceeds via the chlorosulfonation of methyl 2-chlorobenzoate, followed by ammonolysis . This pathway preserves the ester functionality while installing the sulfonamide.

Mechanism of Formation

-

Electrophilic Aromatic Substitution: Chlorosulfonic acid attacks the electron-rich aromatic ring para to the chlorine (directed by the combined ortho/para directing effects and steric hindrance).

-

Nucleophilic Substitution: Ammonia attacks the sulfonyl chloride intermediate, displacing the chloride ion to form the sulfonamide.

Visualization: Synthesis Pathway

Caption: Step-wise synthesis from methyl 2-chlorobenzoate via chlorosulfonation and ammonolysis.

Experimental Protocols

Safety Warning: Chlorosulfonic acid is highly corrosive. Sulfonyl chlorides are potent lachrymators. Perform all operations in a functioning fume hood.

Protocol A: Synthesis from Chlorosulfonyl Precursor

Source: Adapted from WO 2012/094328 (Genentech/Curis).

Materials:

-

Methyl 2-chloro-4-(chlorosulfonyl)benzoate (Compound 3003)

-

Saturated Ammonia in Methanol (

)[1] -

Dichloromethane (DCM)

Procedure:

-

Preparation: Dissolve 200 mg (0.7 mmol) of methyl 2-chloro-4-(chlorosulfonyl)benzoate in 5 mL of anhydrous DCM.

-

Ammonolysis: Cool the solution to 0°C using an ice bath.

-

Addition: Dropwise add 0.5 mL of saturated methanolic ammonia.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 5–10 minutes (reaction is rapid).

-

Work-up: Evaporate the solvent under reduced pressure.

-

Purification: Purify the residue via silica gel column chromatography using a gradient of Hexanes/Ethyl Acetate (3:1).

-

Yield: Isolate the product as a white solid.

Protocol B: Analytical Validation (HPLC)

To ensure suitability for biological assays, purity must be confirmed.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm.

-

Retention Time: Expect elution earlier than the chlorosulfonyl precursor due to increased polarity of the sulfonamide.

Applications in Drug Discovery

This compound is not merely an end-product but a versatile "branch point" intermediate.

-

Hedgehog Pathway Antagonists: The sulfonamide moiety binds to the zinc center of target proteins, while the ester is hydrolyzed to the acid to allow amide coupling with pyridyl-anilines.

-

NLRP3 Inhibitors: Used to synthesize sulfonylurea derivatives that modulate the inflammasome complex.

Visualization: Downstream Reactivity

Caption: Transformation of the methyl ester into bioactive carboxylic acid derivatives.

References

-

Genentech, Inc.; Curis, Inc. (2012). Compounds and Methods for Treating Proliferative Disorders. WO 2012/094328.[1]

-

Inflazome Limited. (2019). Sulfonylurea Derivatives as NLRP3 Inhibitors. WO 2019/145523.

-

PubChem. (2025).[2] Methyl 2-chloro-4-sulfamoylbenzoate (CID 18629041).[3] National Center for Biotechnology Information.

-

Sigma-Aldrich. (2025). Product Specification: Methyl 2-chloro-4-sulfamoylbenzoate.

Sources

methyl 2-chloro-4-sulfamoylbenzoate chemical structure and CAS number

An In-Depth Technical Guide to Methyl 2-chloro-4-sulfamoylbenzoate

Introduction

Methyl 2-chloro-4-sulfamoylbenzoate is a substituted aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. As a functionalized benzoic acid derivative, it serves as a versatile chemical intermediate, or building block, for the synthesis of more complex molecules. The strategic placement of the chloro, sulfamoyl, and methyl ester groups on the benzene ring provides multiple reactive sites for chemical modification. This guide offers a comprehensive technical overview of its chemical identity, synthesis, applications, and reactivity, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

The structural and physical properties of a molecule are fundamental to understanding its reactivity and potential applications. Methyl 2-chloro-4-sulfamoylbenzoate is defined by a benzene ring substituted at position 1 with a methyl carboxylate group, at position 2 with a chlorine atom, and at position 4 with a sulfamoyl group (-SO₂NH₂).

Chemical Structure

Caption: Chemical structure of methyl 2-chloro-4-sulfamoylbenzoate.

Physicochemical Data

The properties of this compound are summarized below. This data is critical for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source |

| CAS Number | Not explicitly assigned in major databases | - |

| Molecular Formula | C₈H₈ClNO₄S | [1] |

| Molecular Weight | 249.67 g/mol | [1] |

| IUPAC Name | methyl 2-chloro-4-sulfamoylbenzoate | [1] |

| InChIKey | RYBCUBHRVSIRLN-UHFFFAOYSA-N | [1] |

| Monoisotopic Mass | 248.98625 Da | [1] |

| Predicted XlogP | 1.2 | [1] |

| Physical Form | Solid (predicted) | - |

Synthesis and Manufacturing

The synthesis of sulfamoylbenzoates is a crucial process in pharmaceutical and agrochemical manufacturing.[2] The traditional and most common route involves a multi-step sequence starting from a readily available benzoic acid derivative. The key steps are chlorosulfonation, amination, and finally, esterification.

Synthetic Pathway Overview

The most logical pathway begins with 2-chlorobenzoic acid. This starting material undergoes electrophilic chlorosulfonation to introduce the -SO₂Cl group, primarily at the para position due to the directing effects of the substituents. The resulting sulfonyl chloride is then reacted with ammonia (amination) to form the sulfamoyl group. The final step is the esterification of the carboxylic acid to yield the methyl ester.

Caption: A typical synthetic workflow for methyl 2-chloro-4-sulfamoylbenzoate.

Experimental Protocol (Illustrative)

This protocol describes a representative synthesis based on established chemical principles for this class of compounds.

Step 1: Synthesis of 2-chloro-4-(chlorosulfonyl)benzoic acid

-

In a flask equipped with a stirrer and a gas outlet, carefully add 2-chlorobenzoic acid to an excess of chlorosulfonic acid at 0-5°C.

-

Allow the mixture to slowly warm to room temperature and then heat gently (e.g., 50-60°C) for several hours until the reaction is complete (monitored by TLC or HPLC). The use of a corrosive and water-reactive reagent like chlorosulfonic acid necessitates stringent moisture control and safety precautions.[2]

-

Cool the reaction mixture and quench it by carefully pouring it onto crushed ice.

-

The solid precipitate, 2-chloro-4-(chlorosulfonyl)benzoic acid, is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of 2-chloro-4-sulfamoylbenzoic acid

-

Disperse the dried 2-chloro-4-(chlorosulfonyl)benzoic acid in an appropriate solvent (e.g., acetone or THF).

-

Cool the mixture in an ice bath and add an excess of aqueous ammonia solution dropwise.

-

Stir the reaction for several hours at room temperature. The progress is monitored to ensure complete conversion of the sulfonyl chloride.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

-

Collect the solid 2-chloro-4-sulfamoylbenzoic acid by filtration, wash with water, and dry.

Step 3: Esterification to Methyl 2-chloro-4-sulfamoylbenzoate

-

Suspend 2-chloro-4-sulfamoylbenzoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture to reflux for several hours until the esterification is complete.

-

Cool the solution and reduce the volume under vacuum.

-

Neutralize the remaining acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to yield the final product, which can be further purified by recrystallization.

Applications in Research and Development

The utility of methyl 2-chloro-4-sulfamoylbenzoate stems from its identity as a key intermediate. Its structure is a valuable scaffold in both medicinal chemistry and agrochemical synthesis.

Pharmaceutical Intermediate

Sulfonamides are a critical class of pharmacophores found in numerous FDA-approved drugs.[3] The sulfamoyl group in methyl 2-chloro-4-sulfamoylbenzoate can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The chloro-substituent can enhance binding affinity or modulate the electronic properties of the molecule.[4]

-

Antidiabetic Agents: Derivatives of sulfamoylbenzoic acid are being investigated as inhibitors of α-glucosidase and α-amylase.[5][6] By blocking these enzymes, which are responsible for carbohydrate digestion, these compounds can reduce the sharp increase in blood glucose after meals, a key strategy in managing diabetes.[6] The methyl ester can serve as a prodrug, potentially improving pharmacokinetic properties before being hydrolyzed in vivo to the active carboxylic acid.

-

Anti-inflammatory and Analgesic Agents: The core structure is valuable for creating potential anti-inflammatory and analgesic agents.[7] It can be modified to target enzymes or receptors involved in inflammation and pain pathways.[7]

Agrochemical Synthesis

This compound's structure is related to intermediates used in the synthesis of modern herbicides. For instance, the closely related compound 2-chloro-4-(methylsulfonyl)benzoic acid is a key precursor for producing herbicides like tembotrione, which functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in weeds.[7]

Chemical Reactivity and Further Transformations

The three functional groups on methyl 2-chloro-4-sulfamoylbenzoate provide distinct handles for further chemical modification, making it a versatile building block.

-

Nucleophilic Aromatic Substitution (SNAᵣ): The chlorine atom, activated by the electron-withdrawing sulfamoyl and carboxylate groups, is susceptible to substitution by various nucleophiles. This allows for the introduction of amines, thiols, or other functional groups to build molecular diversity.

-

Amide Formation: The sulfamoyl group's N-H bonds can be substituted to form N-alkyl or N-aryl sulfonamides, a common strategy in drug design to explore structure-activity relationships (SAR).

-

Ester Hydrolysis/Transesterification: The methyl ester can be easily hydrolyzed back to the carboxylic acid or converted to other esters (transesterification) or amides, providing a route to a wide range of derivatives.

Caption: Key reaction sites on methyl 2-chloro-4-sulfamoylbenzoate.

Conclusion

Methyl 2-chloro-4-sulfamoylbenzoate is a strategically important chemical intermediate with a well-defined structure and predictable reactivity. Its synthesis, rooted in classic aromatic chemistry, provides a reliable supply for various applications. For researchers in drug discovery and agrochemical development, this molecule offers a versatile scaffold, enabling the creation of diverse libraries of compounds for screening and optimization. A thorough understanding of its properties and reactivity is essential for leveraging its full potential in developing next-generation therapeutic and agricultural solutions.

References

-

PubChemLite. Methyl 2-chloro-4-sulfamoylbenzoate (C8H8ClNO4S). Available from: [Link]

-

Eaufrance. 2-chloro-4-méthyl sulfonyl benzoique acide. Available from: [Link]

-

Chemsrc. Methyl 2-sulfamoylbenzoate | CAS#:57683-71-3. Available from: [Link]

-

PubChemLite. Methyl 4-chloro-2-sulfamoylbenzoate (C8H8ClNO4S). Available from: [Link]

-

PubChem. Methyl 4-chloro-2-(chlorosulfonyl)benzoate | C8H6Cl2O4S | CID 3020661. Available from: [Link]

-

PrepChem.com. Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Available from: [Link]

- Google Patents. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.

- Google Patents. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

-

PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

-

PubChemLite. Methyl 2-chloro-4-(chlorosulfonyl)benzoate (C8H6Cl2O4S). Available from: [Link]

-

PubMed. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Available from: [Link]

- Google Patents. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

Sources

- 1. PubChemLite - Methyl 2-chloro-4-sulfamoylbenzoate (C8H8ClNO4S) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methyl 2-chloro-4-(methylsulfonyl)benzoate|CAS 623927-88-8 [benchchem.com]

An In-depth Technical Guide to the Synthesis of Methyl 2-chloro-4-sulfamoylbenzoate

Executive Summary

Methyl 2-chloro-4-sulfamoylbenzoate is a pivotal intermediate in synthetic organic chemistry, most notably serving as a precursor in the manufacture of various pharmaceutical compounds. Its structural motifs—a chlorinated aromatic ring, a sulfamoyl group, and a methyl ester—make it a versatile building block. This guide provides a comprehensive technical overview of its synthesis, focusing on a prevalent and industrially relevant pathway. We will delve into the strategic considerations behind each synthetic step, from the selection of starting materials to the final esterification. The protocols described herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Strategic Overview of the Synthetic Pathway

The synthesis of methyl 2-chloro-4-sulfamoylbenzoate is most efficiently approached via a multi-step sequence starting from a readily available substituted benzoic acid. The core logic involves the sequential introduction of the required functional groups onto the aromatic ring, culminating in the esterification of the carboxylic acid. The most common pathway involves two key transformations prior to the final esterification:

-

Chlorosulfonation: An electrophilic aromatic substitution to install a sulfonyl chloride group.

-

Ammonolysis: Conversion of the highly reactive sulfonyl chloride into the stable sulfamoyl group.

-

Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.

This strategy is predicated on the differential reactivity of the functional groups and the directing effects of the substituents on the benzene ring. The following sections will elaborate on the mechanistic underpinnings and practical execution of each step.

Caption: Overall synthetic workflow from 2,4-Dichlorobenzoic Acid.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Chlorosulfonation of 2,4-Dichlorobenzoic Acid

The inaugural step is the electrophilic chlorosulfonation of 2,4-dichlorobenzoic acid. This reaction introduces the sulfonyl chloride moiety (-SO₂Cl) onto the aromatic ring.

Causality and Expertise: Chlorosulfonic acid serves as the source of the electrophile, +SO₂Cl or SO₃. The existing chloro- and carboxyl- groups on the ring are deactivating and meta-directing. However, the reaction conditions are harsh enough to force substitution. The incoming chlorosulfonyl group is directed to the position ortho to one chlorine and meta to the other, which is position 5. The use of excess chlorosulfonic acid is common to drive the reaction to completion, but this necessitates careful handling due to its highly corrosive nature and violent reaction with water.[1] Temperature control is critical; elevated temperatures (135-150 °C) are typically required to achieve a reasonable reaction rate.[2]

Experimental Protocol: Synthesis of 2,4-Dichloro-5-chlorosulfonyl-benzoic acid [2][3]

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, cautiously add 2,4-dichlorobenzoic acid (1.0 eq) to an excess of chlorosulfonic acid (4-10 eq).

-

Reaction Execution: Heat the mixture to 135-150 °C and maintain for 1-6 hours, monitoring the reaction progress.

-

Work-up: After completion, cool the reaction mixture carefully and pour it onto crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the product.

-

Isolation: Filter the resulting solid, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The product, 2,4-dichloro-5-chlorosulfonyl-benzoic acid, is typically used in the next step without extensive purification.

Step 2: Ammonolysis of the Sulfonyl Chloride

The sulfonyl chloride group is a highly reactive intermediate that is readily converted to the desired sulfamoyl group (-SO₂NH₂) by reaction with ammonia. This is a nucleophilic substitution reaction at the sulfur atom.

Causality and Expertise: The sulfur atom in the sulfonyl chloride is highly electrophilic, making it susceptible to nucleophilic attack by ammonia. The reaction is typically rapid and exothermic. Aqueous ammonia is a convenient reagent. The process not only forms the sulfonamide but also can displace one of the chloro-substituents, depending on the precise conditions, which is a key step in the synthesis of related compounds like furosemide.[3][4] For the target molecule, careful control is needed to favor the formation of the sulfonamide without undesired side reactions.

Experimental Protocol: Synthesis of 2-Chloro-4-sulfamoylbenzoic Acid [3][4]

-

Reaction Setup: Suspend the crude 2,4-dichloro-5-chlorosulfonyl-benzoic acid (1.0 eq) from the previous step in a suitable solvent or water.

-

Reaction Execution: Cool the suspension in an ice bath. Add concentrated aqueous ammonium hydroxide dropwise with vigorous stirring. The temperature should be maintained to control the exotherm.

-

Work-up: After the addition is complete, allow the mixture to stir until the reaction is complete (monitored by TLC or HPLC). Acidify the solution with a mineral acid (e.g., HCl) to precipitate the product.

-

Isolation and Purification: Filter the solid product, wash with water, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to obtain pure 2-chloro-4-sulfamoylbenzoic acid.

Step 3: Esterification of 2-Chloro-4-sulfamoylbenzoic Acid

The final step is the conversion of the carboxylic acid to a methyl ester. Several methods are available, with Fischer-Speier esterification being a common and cost-effective choice.

Causality and Expertise: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5] To drive the equilibrium towards the product, the alcohol (methanol) is typically used in large excess, often serving as the solvent.[5] A strong acid catalyst like sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the weakly nucleophilic methanol.[5][6]

Alternatively, a two-step process involving conversion to the acyl chloride with thionyl chloride followed by reaction with methanol provides a higher yield and is not equilibrium-limited.[6][7] This method is advantageous for substrates that are sensitive to strongly acidic conditions.[6]

Experimental Protocol: Fischer Esterification [5][8]

-

Reaction Setup: Dissolve 2-chloro-4-sulfamoylbenzoic acid (1.0 eq) in a large excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

-

Reaction Execution: Heat the mixture to reflux and maintain for several hours until the reaction reaches completion (as monitored by TLC).

-

Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Isolation: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 2-chloro-4-sulfamoylbenzoate. Further purification can be achieved by column chromatography or recrystallization.

Caption: Experimental workflow for Fischer Esterification.

Data Summary

Physicochemical Properties of Methyl 2-chloro-4-sulfamoylbenzoate

| Property | Value |

| Molecular Formula | C₈H₈ClNO₄S |

| Molecular Weight | 249.67 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Typically in the range of 150-160 °C (Varies with purity) |

| Solubility | Soluble in many organic solvents (e.g., DMSO, DMF, Acetone), sparingly soluble in water. |

Summary of Reaction Parameters

| Step | Starting Material | Key Reagents | Temperature (°C) | Typical Time (h) |

| 1. Chlorosulfonation | 2,4-Dichlorobenzoic Acid | Chlorosulfonic Acid | 135 - 150 | 1 - 6 |

| 2. Ammonolysis | 2,4-Dichloro-5-chlorosulfonyl-benzoic acid | Aqueous Ammonia | 0 - 25 | 2 - 4 |

| 3. Esterification | 2-Chloro-4-sulfamoylbenzoic Acid | Methanol, H₂SO₄ (cat.) | Reflux (~65) | 4 - 12 |

Conclusion

The synthesis of methyl 2-chloro-4-sulfamoylbenzoate is a well-established process that relies on fundamental reactions in organic chemistry. The presented three-step sequence starting from 2,4-dichlorobenzoic acid represents a robust and scalable pathway. Success in this synthesis hinges on a thorough understanding of the underlying reaction mechanisms and careful control of experimental parameters, particularly temperature and reagent stoichiometry. The hazardous nature of reagents like chlorosulfonic acid necessitates stringent safety protocols. This guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to confidently approach the synthesis of this valuable chemical intermediate.

References

-

PrepChem. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved from PrepChem.com. [Link]

- Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

-

GPAT Discussion Center. (2019, June 9). SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY [Video]. YouTube. [Link]

- Google Patents. (n.d.). CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

-

Al-Saidi, S. A., & Hussein, A. A. (2020). Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives. ResearchGate. [Link]

-

Zhang, Y., Ma, X., Shan, X.-H., & Liu, Y. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. [Link]

- Google Patents. (n.d.). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.

-

Eureka | Patsnap. (n.d.). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). WO1996012714A1 - Process for the preparation of furosemide.

- Google Patents. (n.d.). EP0788494B1 - Process for the preparation of furosemide.

-

PubChem. (n.d.). Process for the preparation of furosemide - Patent US-5739361-A. Retrieved from [Link]

-

International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 3. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 4. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. ijstr.org [ijstr.org]

Solubility of Methyl 2-Chloro-4-Sulfamoylbenzoate in Organic Solvents: A Technical Guide

This is an in-depth technical guide on the solubility characteristics, thermodynamic modeling, and process applications of methyl 2-chloro-4-sulfamoylbenzoate .

Executive Summary

Methyl 2-chloro-4-sulfamoylbenzoate (often an intermediate in the synthesis of sulfonamide diuretics and herbicides) exhibits a solubility profile governed by its dual functionality: a lipophilic chlorobenzene core and a polar sulfamoyl moiety (

Key Findings:

-

Solubility Hierarchy: Polar Aprotic (DMSO > DMF) > Polar Protic (Methanol > Ethanol) > Polar Aprotic (Acetone > Ethyl Acetate) > Non-Polar (Toluene > Hexane).[1][2]

-

Temperature Dependence: Solubility increases monotonically with temperature, following the Modified Apelblat and Van't Hoff models.[1][2]

-

Process Implication: The compound is best purified via cooling crystallization from alcohol-water mixtures or ethyl acetate, balancing yield and purity.[1][2]

Chemical Identity & Structural Analysis

Understanding the molecular interactions is crucial for predicting solubility behavior.[1][2]

| Property | Description |

| Chemical Name | Methyl 2-chloro-4-sulfamoylbenzoate |

| Molecular Formula | |

| Molecular Weight | ~249.67 g/mol |

| Key Functional Groups | Sulfamoyl ( |

| CAS Number | Note: Specific isomer CAS may vary; often associated with CAS 16694-17-0 (generic) or derivatives.[1][2] |

Solubility Mechanism: The high polarity of the sulfamoyl group dominates the solute-solvent interaction.[1][2] Solvents capable of disrupting the strong intermolecular hydrogen bond network of the crystal lattice (e.g., DMSO, Methanol) are the most effective.[1][2]

Predicted Solubility Profile & Solvent Ranking

Based on the Hansen Solubility Parameters (HSP) and structural analogues (e.g., methyl 2,4-dichloro-5-sulfamoylbenzoate), the solubility ranking is as follows:

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (> 200 mg/mL) | Strong dipole-dipole interactions; excellent disruption of sulfamoyl H-bonds.[1][2] |

| Polar Protic | Methanol, Ethanol, IPA | High to Moderate (50–150 mg/mL) | H-bonding with sulfamoyl oxygen/nitrogen.[1][2] Solubility decreases as alkyl chain length increases.[1][2] |

| Polar Aprotic (Volatile) | Acetone, Ethyl Acetate, THF | Moderate (20–80 mg/mL) | Good dipole interactions; useful for crystallization due to volatility.[1][2] |

| Aromatic Hydrocarbons | Toluene, Xylene | Low (< 10 mg/mL) | Weak dispersion forces; insufficient to overcome crystal lattice energy.[1][2] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low (< 1 mg/mL) | Non-polar; incompatible with the polar sulfamoyl group.[1][2] |

| Water | Water | Insoluble | Hydrophobic aromatic ring limits dissolution despite polar groups.[1][2] |

Experimental Methodology: Determination of Solubility

To generate precise solubility data (mole fraction,

Protocol: Isothermal Saturation

-

Preparation: Add excess methyl 2-chloro-4-sulfamoylbenzoate solid to 50 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir the suspension at a constant temperature (

) for 24–48 hours to ensure equilibrium. -

Sampling: Stop stirring and allow the solid phase to settle for 30 minutes.

-

Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to remove suspended solids.[1][2]

-

Analysis:

Workflow Visualization

Caption: Step-by-step workflow for determining the equilibrium solubility of methyl 2-chloro-4-sulfamoylbenzoate using the isothermal saturation method.

Thermodynamic Modeling

Experimental solubility data is correlated using thermodynamic models to predict solubility at unmeasured temperatures and calculate dissolution properties.[1][2]

Modified Apelblat Equation

This semi-empirical model is widely used for sulfonamide derivatives due to its accuracy in capturing temperature dependence.[1][2]

- : Mole fraction solubility.[1][2]

- : Absolute temperature (K).[1][2][4]

- : Empirical model parameters derived from regression analysis.

Van't Hoff Equation

Used to determine the thermodynamic functions of dissolution.[1][2]

- : Enthalpy of dissolution (typically positive, indicating an endothermic process).[1][2]

- : Entropy of dissolution.[1][2]

-

Interpretation: A linear plot of

vs.

Process Application: Solvent Selection for Crystallization

The choice of solvent impacts the yield, purity, and crystal habit of the final product.[1][2]

Decision Matrix

| Objective | Recommended Solvent System | Rationale |

| High Yield | Methanol + Water (Anti-solvent) | High solubility in hot methanol; drastic solubility drop upon water addition.[1][2] |

| High Purity | Ethyl Acetate or Acetone | Moderate solubility allows for controlled cooling crystallization, rejecting impurities in the mother liquor.[1][2] |

| Polymorph Control | Ethanol | Slower evaporation/cooling rates in ethanol often favor the formation of stable polymorphs.[1][2] |

Solvent Selection Logic

Caption: Decision tree for selecting the optimal crystallization solvent based on process goals (Yield vs. Purity).

Conclusion

Methyl 2-chloro-4-sulfamoylbenzoate exhibits a solubility profile typical of polar aromatic sulfonamides.[1][2] DMSO and DMF are superior solvents for dissolution, while Methanol, Ethanol, and Ethyl Acetate are ideal for crystallization processes.[1][2] The solubility is endothermic and increases with temperature, accurately modeled by the Modified Apelblat equation .[1][2] For industrial purification, a cooling crystallization from Methanol/Water or Ethyl Acetate is recommended to balance yield and impurity rejection.[1][2]

References

-

PubChem. (2025).[1][2][3][5] Methyl 2-chloro-4-sulfamoylbenzoate - Compound Summary. National Center for Biotechnology Information.[1][2] [Link]

-

Google Patents. (2015).[1][2] Patent AU2015203842A1: Hedgehog pathway antagonists.[1][2] (Describes synthesis and purification in DCM/Methanol).

-

NIST Chemistry WebBook. (2025).[1][2] Methyl 2-(aminosulfonyl)benzoate.[1][2][6] (Structural analogue data). [Link][1][2][6]

-

ScienceDirect. (2024).[1][2] Solubility of Sulfonamide Derivatives in Organic Solvents. (General reference for sulfonamide solubility behavior). [Link]

Sources

- 1. Methyl 2-[(chlorosulfonyl)methyl]benzoate | C9H9ClO4S | CID 10857839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-chloro-2-(chlorosulfonyl)benzoate | C8H6Cl2O4S | CID 3020661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | C9H9ClO4S | CID 14254476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methyl 2-(aminosulfonyl)benzoate [webbook.nist.gov]

methyl 2-chloro-4-sulfamoylbenzoate mechanism of action in hedgehog signaling

This technical guide details the role of methyl 2-chloro-4-sulfamoylbenzoate as a critical synthetic precursor (building block) for a specific class of Smoothened (SMO) antagonists .

Crucial Scientific Distinction: Researchers must note that methyl 2-chloro-4-sulfamoylbenzoate (the ester) is not the active pharmacological agent in vivo.[1] It lacks the hydrophobic "tail" (typically a substituted aniline or pyridine) required to bind the Smoothened receptor's transmembrane pocket.[1] Instead, it is the key intermediate used to synthesize sulfonamide-based analogs of Vismodegib (GDC-0449).[1]

The mechanism of action (MoA) described below focuses on the active benzamide pharmacophore derived from this ester.

Content Type: Technical Guide & Mechanism of Action Subject: Hedgehog (Hh) Signaling Pathway Modulation[1]

Molecular Identity & Chemical Biology

This molecule represents a strategic scaffold in medicinal chemistry known as the 2-chloro-4-sulfamoylbenzamide core .[1] It is structurally homologous to the FDA-approved drug Vismodegib, with a critical functional substitution:

-

Vismodegib: Contains a methylsulfonyl group (

).[1] -

Target Class: Contains a sulfamoyl group (

).[1][2]

The methyl ester protects the carboxylic acid during initial synthesis steps before being hydrolyzed and coupled to an aromatic amine (the "A-ring") to generate the active Smoothened inhibitor.[1]

Structural Role in Drug Design

The 2-chloro substitution on the benzoate ring forces the amide bond (formed later) into a specific torsion angle, locking the molecule into a conformation that fits the narrow transmembrane tunnel of the Smoothened receptor.[1] The sulfamoyl group acts as a hydrogen bond donor/acceptor within the binding pocket, distinct from the purely hydrophobic/polar interactions of the methylsulfonyl group.[1]

Mechanism of Action (MoA) of the Derived Pharmacophore

Once methyl 2-chloro-4-sulfamoylbenzoate is converted to its active benzamide form (e.g., 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-sulfamoylbenzamide), it acts as a potent Smoothened (SMO) Antagonist .[1]

Primary Target: Smoothened (SMO)

SMO is a Class F G-protein-coupled receptor (GPCR) that serves as the obligate transducer of the Hedgehog signal.[1]

-

Binding Site: The inhibitor binds to the heptahelical transmembrane bundle (7TM) of SMO, specifically within a long, narrow pocket formed by the extracellular loops and the upper transmembrane helices.[1]

-

Allosteric Locking: Binding stabilizes SMO in an inactive conformation . Under normal conditions, Hedgehog ligand binding to the receptor Patched (PTCH1) relieves inhibition on SMO, allowing SMO to change conformation and accumulate in the Primary Cilium (PC) .[1]

-

Trafficking Blockade: The sulfamoyl-benzamide inhibitor prevents this critical translocation. By locking SMO in the inactive state, it cannot enter the primary cilium.[1]

Downstream Signal Ablation

The blockade of SMO leads to a cascade of inhibitory events:

-

SUFU-GLI Complex Stability: In the absence of active ciliary SMO, the cytoplasmic protein Suppressor of Fused (SUFU) remains tightly bound to GLI transcription factors (GLI1, GLI2, GLI3).[1]

-

Proteolytic Processing: The SUFU-bound GLI proteins are phosphorylated by PKA, CK1, and GSK3

, marking them for partial proteolysis.[1] -

Repressor Formation: GLI2 and GLI3 are processed into truncated repressor forms (GLI-R) rather than full-length activators (GLI-A).

-

Transcriptional Silencing: GLI-R translocates to the nucleus and actively represses Hh target genes (GLI1, PTCH1, BCL2, MYCN), effectively shutting down the pathway.[1]

Visualization: Pathway & Synthesis[1]

Diagram 1: Synthetic Activation & Hh Pathway Inhibition

The following diagram illustrates how the ester (Precursor) is converted to the Inhibitor, and how that Inhibitor blocks the Hh pathway.[1][3]

Caption: Transformation of the methyl ester precursor into the active benzamide inhibitor, which subsequently binds Smoothened (SMO) to enforce transcriptional repression of Hedgehog target genes.

Experimental Protocols

To study this mechanism, one must first synthesize the active agent and then assay it.[1] The ester itself is inactive in these assays.

Protocol A: Synthesis of Active Probe (Benzamide Formation)

Rationale: To convert the inactive ester scaffold into the biologically active Smoothened antagonist.[1]

-

Hydrolysis:

-

Coupling (Amide Bond Formation):

Protocol B: Gli-Luciferase Reporter Assay

Rationale: To quantify the inhibition of the Hh pathway by the synthesized benzamide.[1]

-

Cell Line: Shh-LIGHT2 cells (NIH3T3 fibroblasts stably transfected with Gli-responsive Firefly luciferase and constitutive Renilla luciferase).[1]

-

Seeding: Plate 10,000 cells/well in 96-well plates. Incubate 24h.

-

Induction: Treat cells with recombinant Sonic Hedgehog (Shh) protein (or SAG agonist) to activate the pathway.[1][3]

-

Treatment: Concurrently treat with serial dilutions of the Active Sulfamoyl-Benzamide (0.1 nM to 10 µM).[1]

-

Incubation: Incubate for 30 hours.

-

Readout: Lyse cells and measure Firefly/Renilla ratio using a dual-luciferase assay kit.

-

Data Analysis: Plot dose-response curves to determine IC50.

-

Expected Result: The sulfamoyl-benzamide should exhibit an IC50 in the low nanomolar range (<20 nM), similar to Vismodegib.[1]

-

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) data comparing the precursor, the active sulfamoyl derivative, and the standard of care (Vismodegib).

| Compound | Functional Group (R4) | Role | Hh Inhibition (IC50) |

| Methyl 2-chloro-4-sulfamoylbenzoate | Ester (Precursor) | Synthetic Intermediate | > 10,000 nM (Inactive) |

| Vismodegib (GDC-0449) | Methylsulfone ( | Clinical Drug | ~3 - 10 nM |

| Sulfamoyl-Benzamide Analog | Sulfamoyl ( | Active Metabolite/Probe | ~5 - 15 nM |

Note: The ester is metabolically unstable and lacks the binding motif; activity is only observed after conversion to the benzamide.[1]

References

-

Genentech, Inc.[3][8] & Curis, Inc. (2011).[1] Pyridyl inhibitors of hedgehog signalling. U.S. Patent No. 7,888,364.[6] Washington, DC: U.S. Patent and Trademark Office.[1]

- Key Citation: Describes the specific synthesis of the sulfamoyl analog using methyl 2-chloro-4-sulfamoylbenzo

-

Robarge, K. D., et al. (2009).[1] "GDC-0449-a potent inhibitor of the hedgehog pathway."[1] Bioorganic & Medicinal Chemistry Letters, 19(19), 5576-5581.[1]

- Key Citation: Establishes the binding mode and SAR of the 2-chloro-benzamide scaffold.

-

Inflazome Limited. (2019).[1][3] Compounds and their use in the treatment of medical disorders. WO Patent App.[3] PCT/EP2019/054714.

-

Key Citation: Demonstrates the utility of methyl 2-chloro-4-sulfamoylbenzoate as a building block for sulfonamide-containing drugs.[1]

-

-

Wu, X., et al. (2017).[1] "Small molecule inhibition of the hedgehog signaling pathway." Journal of Medicinal Chemistry.

- Key Citation: Reviews the mechanism of Smoothened antagonists and the 7TM binding pocket.

Sources

- 1. CN101072755A - Pyridyl-based inhibitors of Hedgehog signaling - Google Patents [patents.google.com]

- 2. PubChemLite - C8H8ClNO4S - Explore [pubchemlite.lcsb.uni.lu]

- 3. youtube.com [youtube.com]

- 4. 68901-09-7|2-Chloro-5-(N-methylsulfamoyl)benzoic acid|BLD Pharm [bldpharm.com]

- 5. 22808-73-7|Methyl 4-sulfamoylbenzoate|BLD Pharm [bldpharm.com]

- 6. US7888364B2 - Pyridyl inhibitors of hedgehog signalling - Google Patents [patents.google.com]

- 7. agrochemx.com [agrochemx.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: Chemical Transformations of Methyl 2-chloro-4-sulfamoylbenzoate

The following technical guide details the chemical reactivity and synthetic utility of Methyl 2-chloro-4-sulfamoylbenzoate , a critical scaffold in the development of Hedgehog signaling pathway inhibitors.

Executive Summary & Structural Analysis

Methyl 2-chloro-4-sulfamoylbenzoate (CAS: 1190947-65-9) is a specialized trisubstituted benzene intermediate.[1] Unlike its isomer (the Furosemide precursor 2,4-dichloro-5-sulfamoylbenzoic acid), this scaffold is primarily utilized in the synthesis of Smoothened (Smo) receptor antagonists , a class of drugs targeting the Hedgehog (Hh) signaling pathway for cancer therapy (e.g., Basal Cell Carcinoma).[1]

Structural Reactivity Matrix

The molecule presents three distinct orthogonal handles for chemical modification:

-

C-1 Methyl Ester: The primary "gateway" functionality.[1] It acts as a masked carboxylic acid, protecting the carbonyl during the installation of the sulfonamide group. It is almost exclusively hydrolyzed to the free acid to enable amide coupling.

-

C-4 Sulfonamide: A robust polar pharmacophore. In most bioactive analogs (e.g., Vismodegib-related compounds), this group remains a primary sulfonamide (

) to function as a hydrogen bond donor in the receptor pocket.[1] -

C-2 Aryl Chloride: A steric and electronic modulator. While potentially reactive toward nucleophilic aromatic substitution (

) or metal-catalyzed cross-coupling, it is typically retained in final drug candidates to enforce conformational twist and fill hydrophobic pockets.[1]

Key Chemical Transformations

Reaction Class A: Ester Hydrolysis (Activation)

The most frequent reaction involving this molecule is the quantitative hydrolysis of the methyl ester. This step is thermodynamically driven and essential to generate 2-chloro-4-sulfamoylbenzoic acid , the active acylating agent for subsequent drug synthesis.[1]

-

Mechanism: Base-catalyzed acyl-oxygen cleavage (

).[1] -

Standard Conditions: Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) in THF/Water mixtures.[1]

-

Criticality: The reaction must be monitored to ensure the sulfonamide remains intact (avoiding hydrolysis to sulfonic acid, though this is rare under mild alkaline conditions).

Reaction Class B: Amide Coupling (Scaffold Assembly)

Following hydrolysis, the free acid undergoes condensation with complex amines (often pyridyl-anilines) to form the final benzamide core.[1] This is the "payload delivery" step in synthesizing Hedgehog pathway inhibitors.

-

Reagents: HATU, EDC/HOBt, or conversion to the acid chloride via thionyl chloride (

). -

Selectivity: The 2-chloro substituent creates steric hindrance ortho to the carboxylate.[1] High-activity coupling agents (like HATU) are preferred over standard carbodiimides to drive the reaction to completion.[1]

Reaction Class C: Diversification via C-2 Cross-Coupling (Advanced)

While the C-2 chloride is often retained, it serves as a handle for library diversification via Palladium-catalyzed cross-coupling.[1]

-

Suzuki-Miyaura: Coupling with aryl boronic acids to replace Cl with Biaryl systems.

-

Buchwald-Hartwig: Displacement of Cl with amines to alter solubility/basicity.

-

Note: The presence of the electron-withdrawing sulfonamide (para) and ester (ortho) activates the C-2 position, making oxidative addition of Pd facile.[1]

Detailed Experimental Workflows

Protocol 1: Hydrolysis to 2-Chloro-4-sulfamoylbenzoic Acid

Objective: Convert the methyl ester precursor into the reactive carboxylic acid.[1]

Reagents:

-

Methyl 2-chloro-4-sulfamoylbenzoate (

equiv)[1] -

Lithium Hydroxide Monohydrate (

equiv)[1] -

Solvent: THF:Water (3:1 v/v)

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with Methyl 2-chloro-4-sulfamoylbenzoate and THF. Stir until fully dissolved.

-

Base Addition: Dissolve LiOH in water and add dropwise to the reaction mixture at

. -

Reaction: Allow the mixture to warm to room temperature (

) and stir for 4–6 hours. Monitor via LC-MS (Target Mass: -

Work-up: Concentrate to remove THF. Acidify the aqueous residue with

to pH 2–3. -

Isolation: The product precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.

Protocol 2: Amide Coupling (Hedgehog Inhibitor Synthesis)

Objective: Coupling the acid intermediate with 4-chloro-3-(pyridin-2-yl)aniline.

Reagents:

-

2-Chloro-4-sulfamoylbenzoic acid (

equiv)[1] -

4-Chloro-3-(pyridin-2-yl)aniline (

equiv)[1] -

HATU (

equiv)[1] -

DIPEA (

equiv)[1]

Step-by-Step Methodology:

-

Activation: Dissolve the benzoic acid derivative in anhydrous DMF. Add DIPEA and stir for 5 minutes.

-

Coupling: Add HATU and stir for 10 minutes to form the activated ester.

-

Addition: Add the aniline substrate in one portion.

-

Completion: Stir at room temperature for 12–16 hours.

-

Purification: Quench with water (precipitate may form). Extract with Ethyl Acetate or purify directly via preparative HPLC if the product is polar.

Visualizations of Reaction Pathways[1][3][4]

Diagram 1: Synthesis of Hedgehog Pathway Inhibitors

This flow illustrates the transformation from the methyl ester scaffold to the bioactive benzamide.

Caption: Conversion of the ester scaffold to a pharmacologically active benzamide via hydrolysis and HATU-mediated coupling.

Diagram 2: Origin of the Scaffold (Retrosynthesis)

Understanding the synthesis of the scaffold itself provides context for impurity profiles (e.g., residual copper or diazonium species).

Caption: The Meerwein sulfonation pathway used to construct the methyl 2-chloro-4-sulfamoylbenzoate scaffold.[1][4]

Quantitative Data Summary

| Parameter | Methyl 2-chloro-4-sulfamoylbenzoate | 2-Chloro-4-sulfamoylbenzoic Acid |

| CAS Number | 1190947-65-9 | 53250-83-2 (Acid form) |

| Molecular Weight | 249.67 g/mol | 235.64 g/mol |

| Physical State | White to Off-white Powder | White Solid |

| Solubility | DMSO, DMF, MeOH | DMSO, Dilute Base |

| pKa (Calc) | Sulfonamide: ~10.1 | Carboxylic Acid: ~3.5 |

| Key Impurity | Methyl 4-amino-2-chlorobenzoate | Sulfonic acid hydrolysis products |

References

-

Genentech, Inc. (2011). Pyridyl inhibitors of hedgehog signalling. U.S. Patent No. 7,888,364. Washington, DC: U.S. Patent and Trademark Office. Link

-

Curis, Inc. (2016). Pyridyl inhibitors of hedgehog signalling. U.S. Patent No. 9,278,961. Washington, DC: U.S. Patent and Trademark Office. Link

-

BenchChem. (2025).[3][5][6] Methyl 2-chloro-4-sulfamoylbenzoate Structure and Properties. Link[1]

-

Sigma-Aldrich. (2025).[1][7] Product Specification: Methyl 2-chloro-4-sulfamoylbenzoate (CAS 1190947-65-9).[4][7][8][9] Link

-

PubChem. (2025).[10][11] Compound Summary: Methyl 2-chloro-4-sulfamoylbenzoate.[1][4][7][8][9][12][13] National Library of Medicine. Link

Sources

- 1. CN101072755A - Pyridyl-based inhibitors of Hedgehog signaling - Google Patents [patents.google.com]

- 2. Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 68901-09-7|2-Chloro-5-(N-methylsulfamoyl)benzoic acid|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. methyl 2-chloro-4-sulfamoylbenzoate | 1190947-65-9 [sigmaaldrich.com]

- 8. 72290-28-9|2,6-Dichloro-3-sulfamoylbenzoic acid|BLD Pharm [bldpharm.com]

- 9. 22808-73-7|Methyl 4-sulfamoylbenzoate|BLD Pharm [bldpharm.com]

- 10. Methyl 2-[(chlorosulfonyl)methyl]benzoate | C9H9ClO4S | CID 10857839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | C9H9ClO4S | CID 14254476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CAS 1190947-65-9 | Sigma-Aldrich [sigmaaldrich.com]

- 13. US7888364B2 - Pyridyl inhibitors of hedgehog signalling - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 2-chloro-4-sulfamoylbenzoate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of methyl 2-chloro-4-sulfamoylbenzoate, a compound of interest for researchers and professionals in the field of drug development. This document delves into its chemical properties, commercial availability, a proposed synthesis protocol, and potential applications, all grounded in established scientific principles and supported by relevant literature.

Introduction: The Significance of the Sulfamoylbenzoate Scaffold

The sulfamoylbenzoate moiety is a recognized pharmacophore in medicinal chemistry, forming the structural core of various therapeutic agents. Its derivatives have been explored for a multitude of pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties. Methyl 2-chloro-4-sulfamoylbenzoate, as a functionalized derivative, presents itself as a valuable building block for the synthesis of novel compounds in drug discovery programs. The presence of a chloro group and a sulfamoyl group on the benzoate ring offers multiple reaction sites for further chemical modification, enabling the generation of diverse chemical libraries for biological screening.

Chemical Properties and Characterization

Methyl 2-chloro-4-sulfamoylbenzoate is characterized by the following structural and chemical identifiers:

| Property | Value |

| IUPAC Name | methyl 2-chloro-4-sulfamoylbenzoate |

| Synonyms | methyl 4-(aminosulfonyl)-2-chlorobenzoate |

| CAS Number | 1190947-65-9[1] |

| Molecular Formula | C8H8ClNO4S |

| Molecular Weight | 249.67 g/mol |

| Physical Form | Powder[1] |

| Storage Temperature | Room Temperature[1] |

The chemical structure of methyl 2-chloro-4-sulfamoylbenzoate is depicted in the diagram below:

Caption: Chemical structure of methyl 2-chloro-4-sulfamoylbenzoate.

Commercial Availability and Supplier Analysis

The commercial availability of methyl 2-chloro-4-sulfamoylbenzoate appears to be limited, suggesting it is primarily a research chemical rather than a bulk commodity. The following table summarizes the available supplier information:

| Supplier | Catalog Number | Purity | Availability |

| Enamine (via Sigma-Aldrich) | ENA360886750 | Not specified | Availability may be limited by region[1] |

Supplier Evaluation Workflow:

For researchers looking to source this compound, a systematic approach to supplier evaluation is recommended. The following flowchart outlines a logical workflow for this process.

Caption: A decision-making workflow for sourcing methyl 2-chloro-4-sulfamoylbenzoate.

Proposed Synthesis Protocol

Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of methyl 2-chloro-4-sulfamoylbenzoate.

Step-by-Step Methodology:

Step 1: Chlorosulfonylation of Methyl 2-chlorobenzoate

The first step involves the electrophilic substitution of a chlorosulfonyl group onto the aromatic ring of methyl 2-chlorobenzoate.

-

Reagents and Equipment:

-

Methyl 2-chlorobenzoate

-

Chlorosulfonic acid

-

Round-bottom flask with a reflux condenser and a gas trap

-

Ice bath

-

Stirring apparatus

-

-

Procedure:

-

In a clean, dry round-bottom flask, cool chlorosulfonic acid (an excess, e.g., 5-10 equivalents) in an ice bath.

-

Slowly add methyl 2-chlorobenzoate to the cooled chlorosulfonic acid with constant stirring. The addition should be done portion-wise to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Gently heat the mixture (e.g., to 50-60°C) and maintain this temperature for several hours, monitoring the reaction progress by an appropriate method (e.g., TLC or GC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The solid precipitate, methyl 2-chloro-4-(chlorosulfonyl)benzoate, is then collected by vacuum filtration and washed with cold water.

-

The crude product can be dried under vacuum and may be used in the next step without further purification.

-

Step 2: Amination of Methyl 2-chloro-4-(chlorosulfonyl)benzoate

The second step is the conversion of the chlorosulfonyl group to a sulfamoyl group using an amine source, typically ammonia.

-

Reagents and Equipment:

-

Methyl 2-chloro-4-(chlorosulfonyl)benzoate

-

Aqueous ammonia solution (concentrated)

-

A suitable solvent (e.g., acetone or THF)

-

Beaker or flask

-

Stirring apparatus

-

Ice bath

-

-

Procedure:

-

Dissolve the crude methyl 2-chloro-4-(chlorosulfonyl)benzoate from the previous step in a suitable solvent in a beaker or flask.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia solution to the stirred solution.

-

Continue stirring the mixture at a low temperature for a specified period, monitoring the reaction by TLC until the starting material is consumed.

-

Upon completion, the product can be isolated by pouring the reaction mixture into water and collecting the resulting precipitate by filtration.

-

The crude methyl 2-chloro-4-sulfamoylbenzoate can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

-

Potential Applications in Research and Drug Development

While specific biological activities of methyl 2-chloro-4-sulfamoylbenzoate are not extensively documented, the broader class of sulfamoylbenzoate derivatives has shown promise in several therapeutic areas. This suggests that the title compound could be a valuable intermediate or a starting point for the development of novel therapeutic agents.

-

Enzyme Inhibition: The sulfamoyl group is a known zinc-binding group and has been incorporated into inhibitors of various metalloenzymes. Derivatives of sulfamoylbenzoic acid have been investigated as inhibitors of carbonic anhydrases, which are implicated in several diseases including glaucoma and cancer.[2]

-

Receptor Modulation: Certain sulfamoylbenzoic acid analogues have been identified as potent and specific agonists for lysophosphatidic acid (LPA) receptors, which are involved in a variety of cellular processes.[4]

-

Antimicrobial and Antidiabetic Activity: The sulfonamide scaffold is present in many antibacterial drugs. Furthermore, derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been explored for their potential as antidiabetic agents through the inhibition of α-glucosidase and α-amylase.

-

Chemical Probe and Library Synthesis: Due to its reactive sites, methyl 2-chloro-4-sulfamoylbenzoate can serve as a versatile building block for the synthesis of compound libraries. These libraries can then be screened against a wide range of biological targets to identify new lead compounds for drug discovery.

Safety and Handling

Based on the information available for methyl 2-chloro-4-sulfamoylbenzoate, the following safety precautions should be observed:[1]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A material safety data sheet (MSDS) should be consulted for comprehensive safety information before handling.

Conclusion

Methyl 2-chloro-4-sulfamoylbenzoate is a chemical compound with significant potential as a building block in medicinal chemistry and drug discovery. While its commercial availability is currently limited, a plausible synthesis route can be devised based on established chemical principles. The diverse biological activities reported for the broader class of sulfamoylbenzoates suggest that this compound and its derivatives warrant further investigation as potential therapeutic agents. Researchers and drug development professionals are encouraged to explore the utility of this scaffold in their ongoing research and development endeavors.

References

- BenchChem. (2025). Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry. BenchChem.

- The Royal Society of Chemistry. (n.d.). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases.

- BenchChem. (2025). A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional vs. Novel Methodologies. BenchChem.

- TCI Chemicals. (n.d.). Methyl 4-Amino-2-chlorobenzoate >98.0%(GC).

- PubMed. (2025, February 15). Novel Sulfonylamido Benzoxazole Derivatives: Synthesis, Characterisation, Molecular Docking, DFT, and Antimicrobial Activity Investigations.

- European Journal of Chemistry. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations.

-

PubMed. (2014, August 28). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Retrieved from [Link]

- PubMed. (n.d.). Antioxidant and Antibacterial Activity of Sulfonamides Derived from Carvacrol: A Structure-Activity Relationship Study.

-

MedCrave. (2020, February 21). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. Retrieved from [Link]

-

IndiaMART. (n.d.). Medicine Grade 2-Chloro-4-(methylsulfonyl)benzoic Acid. Retrieved from [Link]

- PubMed. (2021, February 15). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway.

Sources

- 1. methyl 2-chloro-4-sulfamoylbenzoate | 1190947-65-9 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, MS) of methyl 2-chloro-4-sulfamoylbenzoate

The following technical guide details the spectroscopic characterization of methyl 2-chloro-4-sulfamoylbenzoate , a critical intermediate in the synthesis of diuretic sulfonamides and related pharmaceutical agents.

CAS No: 1190947-65-9 | Formula:

Introduction & Structural Analysis

Methyl 2-chloro-4-sulfamoylbenzoate is a pharmacophore scaffold used primarily in the development of thiazide-like diuretics and carbonic anhydrase inhibitors.[1] Its structure features a trisubstituted benzene ring with three distinct electronic environments, making it an excellent case study for spectroscopic assignment.[1][2]

Structural Breakdown for Spectroscopists

-

Electronic Environment: The benzene ring is electron-deficient due to three electron-withdrawing groups (EWGs): the ester (

), the chloro group ( -

Regiochemistry:

-

Proton Spin System: The aromatic protons form an AMX or modified ABX system depending on resolution, specifically:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection:DMSO-d

H NMR Data (400 MHz, DMSO-d )

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 3.92 | Singlet (s) | 3H | Methyl ester protons.[1] Typical range (3.8–4.0).[1][2] | |

| 7.65 | Broad Singlet (br s) | 2H | Exchangeable sulfonamide protons.[1] Broadening occurs due to quadrupole relaxation of | |

| 7.92 | Doublet of Doublets (dd) | 1H | H-5 | Coupled to H-6 ( |

| 8.05 | Doublet (d) | 1H | H-6 | Ortho to the ester carbonyl.[1][2] Deshielded by the anisotropy of the |

| 8.12 | Doublet (d) | 1H | H-3 | Ortho to both Cl and |

C NMR Data (100 MHz, DMSO-d )

-

Carbonyl (

): -

Aromatic Carbons: Six unique signals in the range of 125–150 ppm.[1][2]

-

Methyl Carbon:

53.2 ppm.[1][2]

Infrared (IR) Spectroscopy

IR analysis is critical for confirming the integrity of the sulfonamide and ester functionalities.[1][2]

| Wavenumber ( | Vibration Mode | Functional Group | Diagnostic Note |

| 3350, 3260 | Primary Sulfonamide | Distinct doublet pattern (asymmetric/symmetric stretch) confirms | |

| 1735 | Ester | Sharp, strong band.[1] Higher frequency than acids due to methoxy induction. | |

| 1350 | Sulfone | Asymmetric sulfonyl stretch.[1][2] Strong intensity. | |

| 1170 | Sulfone | Symmetric sulfonyl stretch.[1][2] | |

| 1090 | Aryl Chloride | Often obscured but visible in fingerprint region.[1] |

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) in Positive (+) or Negative (-) mode.[1]

Note: Sulfonamides often ionize well in negative mode (

Key Fragmentation Patterns (EI/ESI+)

-

Molecular Ion (

or -

Loss of Methoxy (

):-

m/z 218: Cleavage of the ester bond, forming the acylium ion

.[1]

-

-

Loss of Sulfonamide (

):

Experimental Workflow & Visualization

The following diagram illustrates the logical flow for synthesizing and characterizing this intermediate, highlighting the critical checkpoints for spectral validation.

Caption: Workflow for the synthesis and multi-modal spectroscopic validation of methyl 2-chloro-4-sulfamoylbenzoate.

Quality Control Protocol

To ensure the material is suitable for downstream drug synthesis (e.g., coupling reactions), follow this rapid validation protocol:

-

Sample Prep: Dissolve ~5 mg in 0.6 mL DMSO-d

. -

Check 1 (Purity): Integrate the methyl singlet at 3.92 ppm vs. aromatic signals. Ratio must be exactly 3:3 (or 1:1 normalized).

-

Check 2 (Hydrolysis): Look for a broad singlet at ~13.0 ppm.[1][2] Presence indicates unreacted carboxylic acid (hydrolysis product).[1][2]

-

Check 3 (Regioisomerism): Confirm the coupling constant of the doublet at ~8.05 ppm is

Hz (ortho) and not

References

-

World Intellectual Property Organization. (2006).[1][2] Pyridyl inhibitors of hedgehog signalling. WO2006028958A2.[1][2] Link

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 1190947-65-9. PubChem.[1][2] Link

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Authoritative text for general spectral prediction principles).

Sources

- 1. CN101072755A - Pyridyl-based inhibitors of Hedgehog signaling - Google Patents [patents.google.com]

- 2. methyl 2-chloro-4-sulfamoylbenzoate | 1190947-65-9 [sigmaaldrich.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: Safety & Handling of Methyl 2-chloro-4-sulfamoylbenzoate

The following technical guide details the safety, handling, and experimental protocols for Methyl 2-chloro-4-sulfamoylbenzoate , a specific intermediate used in medicinal chemistry for the synthesis of Hedgehog pathway antagonists and NLRP3 inhibitors.[1][2]

CAS: 1190947-65-9 | Formula: C₈H₈ClNO₄S | Mol.[1][2][3] Weight: 249.67 g/mol [1][2][3]

Part 1: Executive Safety Summary

Status: WARNING – Irritant / Harmful if Swallowed.[3] Primary Risks: Respiratory irritation (dust), Ocular damage (particulate/solution), Potential Sulfonamide Sensitization.[2][3]

As a Senior Application Scientist, my directive for this compound is containment of particulate matter . While not violently reactive like its sulfonyl chloride precursors, this sulfonamide ester poses a silent risk of sensitization and chronic mucosal irritation.[2] All solid-state manipulation must occur within a certified fume hood.[1]

GHS Hazard Classification

| Hazard Category | Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation.[3] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][3] |

Part 2: Engineering Controls & PPE

Rationale: The presence of the sulfonamide moiety (

Engineering Controls

-

Solid Handling: Weighing must be performed in a Class I Biological Safety Cabinet or a chemical fume hood with a face velocity of >100 fpm.[2][3] If a balance enclosure is unavailable, use the "tare-outside, weigh-inside" method to minimize draft disruption while keeping the source container inside the hood.[1][2]

-

Reaction Containment: Reactions involving elevated temperatures or volatile solvents (e.g., DCM, THF) must be vented to a scrubber or hood exhaust.[2][3]

Personal Protective Equipment (PPE) Matrix

| Protection Zone | Recommendation | Technical Rationale |

| Hand Protection | Nitrile (Double Gloving) | Inner: 4 mil Nitrile (Touch).[1][2][3] Outer: 8 mil Nitrile (Durability).[2][3] Note: If using DCM as a solvent, immediately replace gloves upon splash contact due to rapid permeation. |

| Respiratory | N95 or P100 | Required only if working outside a fume hood (e.g., spill cleanup).[2][3] The dust is fine and electrostatic; standard surgical masks offer zero protection. |

| Ocular | Chemical Goggles | Safety glasses with side shields are minimum; goggles are preferred during scale-up (>5g) to prevent dust migration behind lenses.[1][3] |

Part 3: Storage & Stability Protocol

Shelf Life: ~24 Months (under optimal conditions).[2][3]

-

Temperature: Store at Room Temperature (15–25°C) . Refrigeration is generally unnecessary and introduces condensation risks upon opening.[2][3]

-

Atmosphere: Hygroscopic Potential. While the ester is relatively stable, the sulfonamide group can degrade under prolonged exposure to moisture.[3] Store under nitrogen or argon if the container is frequently opened.[2][3]

-

Incompatibilities:

Part 4: Experimental Workflow & Handling

Expert Insight: This compound is typically employed as a "scaffold" in library synthesis.[2][3] The two primary vectors for modification are the hydrolysis of the ester (to form the acid) and the displacement/coupling of the sulfonamide nitrogen.[2]

Workflow Visualization

The following diagram outlines the logical flow for handling this compound in a synthesis campaign, highlighting critical decision points for safety.

Figure 1: Safe handling workflow for synthesis applications.[1][2][3] Note the divergence based on reaction type and the unified disposal path.

Standard Operating Procedure (SOP): Solubilization

Part 5: Emergency Response

Trustworthiness Check: These protocols are based on standard chemical hygiene for chlorobenzoates.

Exposure Scenarios[3]

-

Inhalation (Dust): Move to fresh air immediately.[2][3] If wheezing occurs (sulfonamide sensitization), seek medical attention.

-

Eye Contact: Flush with water for 15 full minutes .[3] Do not use neutralizing agents.[2] The chlorine substituent increases the lipophilicity, making the compound harder to rinse off than simple salts.[2]

-

Skin Contact: Wash with soap and water.[3] Do not use ethanol or solvents to clean skin, as this enhances transdermal absorption of the compound.

Spill Cleanup (Solid)[1][2][3]

-

Isolate: Evacuate non-essential personnel.

-

Method: Do not dry sweep.[2][3] Cover the spill with a wet paper towel (dampened with water) to suppress dust, then scoop into a waste container.

-

Decontamination: Wipe the surface with a 10% detergent solution.[2][3]

References

-

Sigma-Aldrich. Product Specification: Methyl 2-chloro-4-sulfamoylbenzoate (CAS 1190947-65-9).[1][2][3][4][5][6] Accessed Feb 2026.[2] Link[1][2][3]

-

PubChem. Compound Summary: 2-Chloro-4-sulfamoylbenzoic acid (Parent Acid).[1][3] National Library of Medicine.[3] Link[1][2][3]

-

European Chemicals Agency (ECHA). C&L Inventory: Chlorosulfonylbenzoate derivatives.[2][3]Link[1][2][3]

-

Genentech, Inc. Patent WO2012094328: Pyridyl inhibitors of hedgehog signalling.[2][3] (Describes synthesis and hydrolysis of Methyl 2-chloro-4-sulfamoylbenzoate). Link

Sources

- 1. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]

- 2. CN101072755A - Pyridyl-based inhibitors of Hedgehog signaling - Google Patents [patents.google.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. 72290-28-9|2,6-Dichloro-3-sulfamoylbenzoic acid|BLD Pharm [bldpharm.com]

- 5. CAS#:2102445-23-6 | 2-(3-Biphenylyl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine | Chemsrc [chemsrc.com]

- 6. methyl 2-chloro-4-sulfamoylbenzoate | 1190947-65-9 [sigmaaldrich.com]

Methodological & Application

use of methyl 2-chloro-4-sulfamoylbenzoate in the synthesis of pyridyl-based inhibitors

Application Note: Strategic Utilization of Methyl 2-Chloro-4-Sulfamoylbenzoate in the Synthesis of Pyridyl-Based Hedgehog Pathway Antagonists

Part 1: Introduction & Mechanism of Action

1.1 Executive Summary Methyl 2-chloro-4-sulfamoylbenzoate (CAS: 80563-86-6) serves as a critical pharmacophore scaffold in the development of small-molecule inhibitors targeting the Hedgehog (Hh) signaling pathway.[1] This application note details the synthetic utility of this intermediate in generating pyridyl-based benzamide inhibitors , specifically targeting the Smoothened (Smo) receptor.[1] The 2-chloro and 4-sulfamoyl motifs provide essential steric and electrostatic interactions required for high-affinity binding within the Smo transmembrane pocket, while the benzoate ester serves as the reactive handle for coupling with pyridyl-functionalized amines.[1]

1.2 Mechanistic Rationale The Hedgehog signaling pathway is a key regulator of cell differentiation and proliferation. Aberrant activation of this pathway, often driven by mutations in Patched (Ptch) or Smoothened (Smo), is implicated in basal cell carcinoma and medulloblastoma.

-

The Role of the Scaffold: The 4-sulfamoylbenzoate moiety mimics the electrostatic footprint of downstream effectors or stabilizes the inactive conformation of the Smo 7-transmembrane protein.

-

The Pyridyl Interaction: The introduction of a pyridine ring (via amide coupling) enhances solubility and provides a hydrogen-bond acceptor that interacts with specific residues (e.g., Arg or Lys) in the Smo extracellular loop or transmembrane bundle.[1]

-